Boc-Ser(Bzl)-OH
Overview
Description
Boc-Ser(Bzl)-OH, also known as N-(tert-Butoxycarbonyl)-O-benzyl-L-serine, is a protected form of L-serine . It is used in both solid phase peptide synthesis and solution phase peptide synthesis . The CAS Number is 23680-31-1 and its molecular weight is 295.33 g/mol .
Synthesis Analysis
In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser(Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .Molecular Structure Analysis
The linear formula of this compound is C6H5CH2OCH2CH(COOH)NHCOOC(CH3)3 . The SMILES string is CC©©OC(=O)NC@@HC(O)=O .Chemical Reactions Analysis
This compound is suitable for Boc solid-phase peptide synthesis . The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor, thus serine residues may play an important role in peptide binding to receptors .Physical and Chemical Properties Analysis
This compound is a solid with an optical activity of [α]20/D +20±1°, c = 2% in ethanol: water (4:1) . It has a melting point of 58-60 °C . It is white to slight yellow to beige in appearance and is clearly soluble in 1 mmole in 2 ml DMF .Scientific Research Applications
Synthesis Methodology : Boc-Ser(Bzl)-OH is used as an intermediate in the synthesis of other chemical compounds. For instance, it was involved in the synthesis of benzyl O-benzyl-L-serinate hydrochloride, demonstrating its utility in producing complex molecules (Yang Da-cheng, 2003).
Peptide Synthesis : This compound plays a crucial role in the synthesis of casein-related peptides and phosphopeptides. Its selective use in Boc mode of peptide synthesis has been crucial for preparing protected peptides containing specific serine residues (J. Perich & R. Johns, 1991).
HIV Research : this compound has been used in the synthesis of analogs of an HIV proteinase substrate. This illustrates its importance in researching treatments and understanding the mechanisms of HIV (I Bláha, J Nemec, J Tözsér, S Oroszlan, 1991).
Conformational Studies : Studies have been conducted on peptide fragments of human hemoglobin, where this compound was used. These studies provide insights into the relationship between peptide conformation and solubility, contributing to our understanding of protein structure and function (M. Narita, M. Doi, T. Nakai, 1987).
Solid-Phase Peptide Synthesis (SPPS) : It is also involved in SPPS, particularly in Boc/Bzl chemistry. This method is critical for producing peptides for pharmaceutical and research purposes (Markus Muttenthaler, F. Albericio, P. Dawson, 2015).
Peptide Synthesis Catalysts : this compound has been used in synthesizing linear, cyclic, and polypeptides, which act as catalysts in hydrolytic reactions. This application demonstrates its role in creating biochemically active compounds (N. Nishi, B. Nakajima, 1982).
Safety and Hazards
Future Directions
Boc-Ser(Bzl)-OH continues to be a valuable reagent in peptide synthesis. Its use in both solid phase and solution phase synthesis allows for a wide range of applications. The ability of the serine side chain to act as both a hydrogen bond donor and acceptor may have implications for the development of new peptides and their interactions with receptors .
Mechanism of Action
Target of Action
Boc-Ser(Bzl)-OH is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amino group of a molecule, which it protects during reactions .
Mode of Action
The this compound compound acts by converting the amino group into a carbamate . This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the formation and removal of the Boc group . The Boc group is added to the amine through a nucleophilic addition-elimination reaction . The removal of the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the t-butyl group .
Result of Action
The result of the action of this compound is the protection of the amino group during reactions, allowing for transformations of other functional groups . This is particularly useful in the synthesis of peptides .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of a strong acid is necessary for the removal of the Boc group . Additionally, the stability of the compound and its efficacy in protecting the amino group can be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Boc-Ser(Bzl)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role in peptide synthesis . It is used as a protecting group for amines, preventing them from reacting during transformations of other functional groups . The mechanism of adding and removing the Boc group involves a series of nucleophilic addition-elimination reactions .
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBKPDOAQVGTST-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885240 | |
Record name | L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23680-31-1 | |
Record name | N-tert-Butoxycarbonyl-O-benzylserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23680-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-t-Butoxycarbonyl-O-benzyl-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023680311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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